molecular formula C19H24ClN3O B1150210 Ro 1138452 hydrochloride

Ro 1138452 hydrochloride

Cat. No.: B1150210
M. Wt: 345.9 g/mol
InChI Key: OYPSAMWVIBGRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 1138452 hydrochloride is a selective prostacyclin IP receptor antagonist. It is known chemically as 4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride. This compound is notable for its high affinity for the prostacyclin IP receptor and its lack of affinity for other prostanoid receptors .

Preparation Methods

The synthesis of Ro 1138452 hydrochloride involves several steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Ro 1138452 hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ro 1138452 hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving prostacyclin IP receptors.

    Biology: The compound is used to study the role of prostacyclin IP receptors in various biological processes, including inflammation and pain.

    Medicine: this compound is investigated for its potential therapeutic effects in conditions involving prostacyclin IP receptors, such as cardiovascular diseases.

    Industry: The compound is used in the development of new drugs targeting prostacyclin IP receptors

Mechanism of Action

Ro 1138452 hydrochloride exerts its effects by selectively antagonizing the prostacyclin IP receptor. This receptor is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. By blocking this receptor, this compound can modulate these processes, leading to its observed biological effects .

Comparison with Similar Compounds

Ro 1138452 hydrochloride is unique in its high selectivity for the prostacyclin IP receptor. Similar compounds include:

These compounds share the ability to selectively block the prostacyclin IP receptor but differ in their chemical structures and pharmacological properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C19H24ClN3O

Molecular Weight

345.9 g/mol

IUPAC Name

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H

InChI Key

OYPSAMWVIBGRMV-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl

Synonyms

4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride

Origin of Product

United States

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